Ethyl (E)-3-(2-Chloro-5-pyrimidinyl)acrylate
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Overview
Description
Ethyl (E)-3-(2-Chloro-5-pyrimidinyl)acrylate is an organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a pyrimidine ring substituted with a chlorine atom and an ethyl acrylate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (E)-3-(2-Chloro-5-pyrimidinyl)acrylate typically involves the reaction of 2-chloro-5-pyrimidinecarboxaldehyde with ethyl acrylate under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the formation of the desired product through a condensation reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Solvents such as ethanol or methanol may be used to dissolve the reactants and facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions
Ethyl (E)-3-(2-Chloro-5-pyrimidinyl)acrylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyrimidine ring can be substituted with other nucleophiles such as amines or thiols.
Addition Reactions: The double bond in the acrylate group can participate in addition reactions with electrophiles or nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions under appropriate conditions.
Common Reagents and Conditions
Substitution: Reagents such as amines, thiols, or alkoxides in the presence of a base.
Addition: Electrophiles such as halogens or nucleophiles such as Grignard reagents.
Oxidation/Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino-pyrimidine derivative, while addition of a Grignard reagent would result in a substituted acrylate.
Scientific Research Applications
Ethyl (E)-3-(2-Chloro-5-pyrimidinyl)acrylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl (E)-3-(2-Chloro-5-pyrimidinyl)acrylate involves its interaction with specific molecular targets. The pyrimidine ring can interact with enzymes or receptors, leading to modulation of biological pathways. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-(2-Chloropyrimidin-4-yl)acrylate
- Ethyl 3-(2-Bromopyrimidin-4-yl)acrylate
- Ethyl 3-(2-Fluoropyrimidin-4-yl)acrylate
Uniqueness
Ethyl (E)-3-(2-Chloro-5-pyrimidinyl)acrylate is unique due to the specific substitution pattern on the pyrimidine ring and the presence of the ethyl acrylate group. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C9H9ClN2O2 |
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Molecular Weight |
212.63 g/mol |
IUPAC Name |
ethyl 3-(2-chloropyrimidin-5-yl)prop-2-enoate |
InChI |
InChI=1S/C9H9ClN2O2/c1-2-14-8(13)4-3-7-5-11-9(10)12-6-7/h3-6H,2H2,1H3 |
InChI Key |
JNGPNRRNRLZCMH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=CC1=CN=C(N=C1)Cl |
Origin of Product |
United States |
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